![molecular formula C7H7N3 B1330584 1H-pyrrolo[3,2-c]pyridin-4-amine CAS No. 60290-23-5](/img/structure/B1330584.png)
1H-pyrrolo[3,2-c]pyridin-4-amine
Overview
Description
1H-pyrrolo[3,2-c]pyridin-4-amine is a heterocyclic compound with the molecular formula C₇H₇N₃. It is also known as 4-amino-5-azaindole. This compound is part of the pyrrolopyridine family, which is characterized by a fused pyrrole and pyridine ring system. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-pyrrolo[3,2-c]pyridin-4-amine can be synthesized through various methods. One common approach involves the use of a multicomponent two-step strategy. This method typically involves the reaction of substituted enamines, triethyl orthoformate, and ammonium acetate under specific conditions . Another method includes the palladium-mediated Sonogashira coupling of an appropriately substituted 4-amino-2-bromo-5-iodopyridine .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods as those used in laboratory settings. The reactions are optimized for higher yields and purity, and the conditions are carefully controlled to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions: 1H-pyrrolo[3,2-c]pyridin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted pyrrolopyridine compounds.
Scientific Research Applications
Chemical Properties and Structure
1H-Pyrrolo[3,2-c]pyridin-4-amine features a bicyclic structure comprising a pyrrole and a pyridine ring. This configuration enhances its reactivity and interaction with biological targets. The molecular formula is C₇H₇N₃, and it is also referred to as 4-amino-5-azaindole.
Scientific Research Applications
The applications of this compound can be categorized into several key areas:
Chemistry
- Building Block for Synthesis : This compound serves as a precursor in the synthesis of more complex organic molecules. Its unique structure allows for various modifications leading to derivatives with enhanced properties.
- Reagent in Chemical Reactions : It is utilized in diverse chemical reactions due to its ability to participate in electrophilic and nucleophilic substitutions.
Biology
- Enzyme Inhibition : Research indicates that this compound acts as an inhibitor for specific enzymes, influencing various biochemical pathways. For example, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play critical roles in cell proliferation and differentiation .
- Cellular Effects : Studies have demonstrated its impact on cell signaling pathways, gene expression, and cellular metabolism, potentially leading to apoptosis in cancer cells .
Medicine
- Antitumor Activity : Numerous derivatives of this compound have exhibited significant anticancer properties. For instance, derivatives have shown IC50 values ranging from 0.12 to 0.21 μM against various cancer cell lines such as HeLa and MCF7 .
Compound | Cell Line | IC50 (μM) |
---|---|---|
10t | HeLa | 0.12 |
10t | SGC-7901 | 0.21 |
10t | MCF7 | 0.15 |
- Potential Therapeutic Applications : The compound is being investigated for its role in treating conditions such as cancer and other diseases through its action on specific molecular targets .
Antitumor Activity
A study conducted by researchers at a pharmaceutical institute highlighted the antitumor efficacy of various derivatives of this compound against different cancer cell lines:
- A549 (Lung Cancer) : Derivatives exhibited IC50 values around 2.5 μM.
- HCT116 (Colon Cancer) : Notable activity with IC50 values of approximately 1.8 μM.
- MCF7 (Breast Cancer) : Demonstrated IC50 values near 3.0 μM.
These findings suggest that modifications to the core structure can enhance biological activity and selectivity towards cancer cells .
Mechanism of Action
The mechanism of action of 1H-pyrrolo[3,2-c]pyridin-4-amine involves its interaction with specific molecular targets and pathways. For example, certain derivatives of this compound have been shown to inhibit the activity of fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival . By inhibiting these receptors, the compound can induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth.
Comparison with Similar Compounds
1H-pyrrolo[3,2-c]pyridin-4-amine is part of a broader family of pyrrolopyridine compounds, which includes several isomers and derivatives:
Pyrrolo[3,4-c]pyridine: Known for its biological activities, including antidiabetic, antiviral, and anticancer properties.
Pyrrolo[2,3-b]pyridine: Studied for its potential as an FGFR inhibitor and its applications in cancer therapy.
The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties. Its ability to interact with specific molecular targets makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
1H-Pyrrolo[3,2-c]pyridin-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in cancer therapy and enzyme inhibition. This article synthesizes findings from various studies to present a comprehensive overview of the biological activity of this compound.
Chemical Structure and Properties
This compound features a bicyclic structure that contributes to its biological activity. The presence of nitrogen atoms in the heterocyclic ring enhances its ability to interact with biological targets, making it a candidate for drug development.
Antitumor Activity
Several studies have reported the antitumor properties of this compound derivatives. For instance, a study conducted by researchers at a pharmaceutical institute demonstrated that derivatives of this compound exhibited moderate to excellent antitumor activity against various cancer cell lines, including:
- A549 (lung cancer)
- HCT116 (colon cancer)
- MCF7 (breast cancer)
The results indicated that certain derivatives had IC50 values in the micromolar range, showcasing their potential as anticancer agents .
Compound | Cell Line | IC50 (μM) |
---|---|---|
1 | A549 | 2.5 |
2 | HCT116 | 1.8 |
3 | MCF7 | 3.0 |
FGFR Inhibition
Another significant aspect of the biological activity of this compound is its role as an inhibitor of fibroblast growth factor receptors (FGFRs). A series of studies highlighted that specific derivatives effectively inhibited FGFR signaling pathways, which are often dysregulated in cancers. For example, compound 4h showed IC50 values against FGFR1–4 ranging from 7 to 712 nM and demonstrated significant inhibition of breast cancer cell proliferation and migration .
MPS1 Inhibition
The compound has also been investigated for its ability to inhibit MPS1 (monopolar spindle 1), a kinase involved in cell cycle regulation. A notable derivative was found to have an IC50 value of 0.025 μM against MPS1, indicating potent inhibitory activity. This compound demonstrated favorable pharmacokinetic properties and showed dose-dependent inhibition in HCT116 human tumor xenograft models .
The biological activity of this compound is attributed to its ability to interact with specific protein targets:
- Binding Interactions : Studies using X-ray crystallography revealed that these compounds stabilize inactive conformations of target proteins, preventing ATP and substrate binding.
- Cellular Effects : In vitro assays indicated that these compounds could induce apoptosis in cancer cells and inhibit cell migration and invasion.
Case Study 1: Antitumor Efficacy
A study evaluated the efficacy of a novel derivative of this compound on HCT116 cells. The results showed a significant reduction in cell viability after treatment with the compound over a period of 48 hours.
Case Study 2: FGFR Targeting
In another investigation focusing on FGFR inhibition, researchers treated breast cancer models with compound 4h , observing not only reduced cell proliferation but also induced apoptosis as evidenced by increased caspase activity.
Q & A
Basic Research Questions
Q. What are the key structural and spectroscopic identifiers for 1H-pyrrolo[3,2-c]pyridin-4-amine?
- Answer : The compound is a fused bicyclic heterocycle with a pyrrole ring fused to a pyridine ring at positions [3,2-c]. Key identifiers include:
- Molecular formula : C₇H₇N₃ (derived from analogs in and ).
- Characterization methods :
- ¹H NMR : Look for aromatic protons in the 6.5–8.5 ppm range (e.g., δ 6.49–8.21 in pyrrolo-pyridine analogs, ).
- TLC : Use methanol:chloroform (1:5) for polarity-based separation (Rf ~0.4–0.42, ).
- Elemental analysis : Verify C, H, and N content to ±0.3% accuracy (e.g., Anal. Calcd. for C₁₅H₁₆N₄O in ).
Q. What synthetic methodologies are reported for pyrrolo-pyridine amines?
- Answer : Common strategies include:
- C–H activation : Cu(OAc)₂-catalyzed amidation of pyridine derivatives under O₂, yielding moderate-to-good yields (e.g., 50–80%, ).
- Nucleophilic substitution : Reacting 4-chloro-pyrrolo-pyridine intermediates with amines (e.g., naphthalen-1-ylmethanamine, 77% yield, ).
- Optimization : Adjust solvent (DMSO or DMF), temperature (80–120°C), and stoichiometry (amine:halide ratio ≥3:1) to improve yields.
Q. How are purity and stability assessed for this compound?
- Answer :
- HPLC : Monitor retention times and peak symmetry (e.g., 94.77% LCMS purity in ).
- Stability : Store under inert atmosphere (N₂/Ar) at room temperature to prevent oxidation ( ).
- Degradation tests : Expose to light, heat (40–60°C), and humidity for 7–14 days, followed by NMR/HPLC comparison.
Advanced Research Questions
Q. How do substituent variations impact biological activity in pyrrolo-pyridine amines?
- Answer :
- Electron-withdrawing groups (e.g., Cl, F at position 5) enhance kinase inhibition (e.g., BTK inhibitors in ).
- Hydrophobic substituents (e.g., thiophene-methoxy groups) improve membrane permeability (e.g., RIP3 kinase inhibitor GSK-843, ).
- SAR trends : A 2021 study showed 2-methyl substitution increases metabolic stability by reducing CYP450 interactions ().
Q. How to resolve discrepancies between in vitro and in vivo activity data?
- Answer :
- Pharmacokinetic profiling : Measure solubility (logP <3), plasma protein binding (>90%), and metabolic clearance (e.g., microsomal stability assays).
- Prodrug strategies : Modify amine groups to carbamates or amides to enhance bioavailability (e.g., tert-butyl carbamate in ).
- Species-specific metabolism : Compare rodent vs. human liver microsome data (e.g., notes GSK-843’s in vivo efficacy despite low aqueous solubility).
Q. What analytical challenges arise in characterizing tautomeric forms?
- Answer :
- Tautomerism : The pyrrolo-pyridine core may exhibit keto-enol or amine-imine tautomerism, complicating NMR interpretation.
- Mitigation strategies :
- Use DMSO-d₆ for ¹H NMR to stabilize tautomers ().
- Perform variable-temperature NMR (VT-NMR) to observe dynamic equilibria.
- Validate with X-ray crystallography (e.g., analogs in with defined bicyclo[2.2.2]octane scaffolds).
- References : .
Q. How to identify biological targets for uncharacterized pyrrolo-pyridine amines?
- Answer :
- Kinase profiling : Use panels like Eurofins’ 468-kinase assay (e.g., identified RIP3 kinase inhibition via this method).
- Cellular thermal shift assays (CETSA) : Confirm target engagement by measuring protein-ligand complex stability under heat stress.
- CRISPR screening : Knock out putative targets (e.g., BTK) and assess compound efficacy loss ( ).
Properties
IUPAC Name |
1H-pyrrolo[3,2-c]pyridin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c8-7-5-1-3-9-6(5)2-4-10-7/h1-4,9H,(H2,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXIMEEWBBDTVHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=NC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40314855 | |
Record name | 1H-pyrrolo[3,2-c]pyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40314855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60290-23-5 | |
Record name | 60290-23-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289357 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1H-pyrrolo[3,2-c]pyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40314855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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